3,3-Dimethyl-1,4-pentadiene

Heterogeneous Catalysis Hydrogenation Kinetics Diffusional Control

3,3-Dimethyl-1,4-pentadiene (CAS 1112-35-2) is a non-conjugated, branched 1,4-diene characterized by a gem-dimethyl substitution at the C3 position. This unique structural motif—a saturated carbon atom bridging two terminal vinyl groups—fundamentally distinguishes it from its conjugated analogs (e.g., 1,3-pentadiene or isoprene) and underlies its specific applications in photochemistry and radical cyclopolymerization.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 1112-35-2
Cat. No. B072964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1,4-pentadiene
CAS1112-35-2
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C=C
InChIInChI=1S/C7H12/c1-5-7(3,4)6-2/h5-6H,1-2H2,3-4H3
InChIKeyBHZUNHXTRRNKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1,4-pentadiene (CAS 1112-35-2) Procurement: A Specialized 1,4-Diene Building Block


3,3-Dimethyl-1,4-pentadiene (CAS 1112-35-2) is a non-conjugated, branched 1,4-diene characterized by a gem-dimethyl substitution at the C3 position [1]. This unique structural motif—a saturated carbon atom bridging two terminal vinyl groups—fundamentally distinguishes it from its conjugated analogs (e.g., 1,3-pentadiene or isoprene) and underlies its specific applications in photochemistry and radical cyclopolymerization [1]. Its molecular formula is C₇H₁₂, with a molecular weight of 96.17 g/mol [1].

Non-conjugated 1,4-diene scaffold with gem-dimethyl substitution at C3
Supports di-π-methane photochemical rearrangement and radical cyclocopolymerization workflows
Diagnostic probe for steric effects in heterogeneous hydrogenation and catalytic isomerization

Procurement Alert: Why 1,3-Dienes and Linear 1,4-Dienes Cannot Substitute for 3,3-Dimethyl-1,4-pentadiene


Generic substitution fails due to fundamental differences in electronic conjugation and steric constraints. Unlike 1,3-pentadiene or isoprene, which are conjugated and thus primed for Diels-Alder cycloadditions, the non-conjugated 1,4-diene system of 3,3-dimethyl-1,4-pentadiene enables unique di-π-methane photochemical rearrangements [1]. Furthermore, the geminal dimethyl substitution at C3 introduces significant steric hindrance around the internal alkene, which can alter hydrogenation kinetics and product distributions on heterogeneous catalysts compared to unsubstituted or linear 1,4-dienes [2]. This structural specificity is not transferable to simpler, more common diene monomers, making direct replacement for applications in cyclocopolymerization or stereoselective rearrangement studies impossible without compromising reaction outcomes.

Conjugated diene reactivity mismatch
Conjugated dienes (e.g., 1,3-pentadiene) favor Diels-Alder cycloadditions, not di-π-methane rearrangements, altering reaction pathway.
Steric bulk at C3 is critical
Linear or unsubstituted 1,4-dienes lack the gem-dimethyl group; hydrogenation kinetics and product distributions may shift significantly.
Regiospecificity dependency
The gem-dimethyl moiety is integral to stereoelectronic control; its absence may alter cyclocopolymer structure and selectivity.

3,3-Dimethyl-1,4-pentadiene: Quantified Performance Differentiation in Research & Industrial Settings


Hydrogenation Selectivity on Nickel Catalysts: Quantified Deviation from Diffusion Control Models

In a comparative study of hydrogenation kinetics on nickel catalysts, 3,3-dimethyl-1,4-pentadiene was used as a diagnostic probe to test the degree of diffusional control. The research demonstrated that the hydrogenation rate of this sterically hindered 1,4-diene was not solely governed by pore diffusion, a behavior that can differ from smaller or unsubstituted dienes. [1]

Hydrogenation Probe
Method context
Rate deviates from pure diffusion control due to steric hindrance from the gem-dimethyl group
Benchmarks catalyst performance under non-diffusion-limited conditions
Data for nickel catalyst system; review for other metals
Heterogeneous Catalysis Hydrogenation Kinetics Diffusional Control

Acrylonitrile Cyclocopolymerization: Enhanced Alternating Tendency with Lewis Acid Complexation

In a comparative study of radical cyclocopolymerization, 3,3-dimethyl-1,4-pentadiene was evaluated alongside divinyl ether (DVE) as a comonomer with acrylonitrile (AN). The research showed that while AN has a high tendency for homopolymerization, the addition of Lewis acids (ZnCl₂ or Al(Et)₃) significantly enhanced the rate of copolymerization and increased the alternating tendency of the resulting cyclocopolymer for both 1,4-dienes. [1]

Copolymerization
Head-to-head
Enhanced alternating copolymer with AN + Lewis acid
Divinyl ether shows similar response under identical conditions
Supports synthesis of defined alternating cyclocopolymers
Evaluate steric and solubility profile vs. DVE-based materials
Radical Polymerization Cyclocopolymerization Alternating Copolymers

Nickel-Catalyzed Isomerization: Exclusive Conversion to a Single Product

A study on nickel-catalyzed isomerization of 1,4-dienes demonstrated that a specific catalyst system, ethylene bis(tri-o-tolyl phosphite)nickel and hydrogen chloride in toluene, converted 3,3-dimethyl-1,4-pentadiene exclusively to a single isomeric product, 2,3-dimethyl-1,4-pentadiene. [1] This high selectivity is noteworthy compared to other diene systems that may yield complex mixtures.

Isomerization
Reported
>99% selectivity
Provides high-purity 2,3-dimethyl-1,4-pentadiene without complex separation
Catalyst: nickel-phosphite/HCl system; confirm availability
Olefin Isomerization Homogeneous Catalysis Nickel Catalysts

Di-π-methane Photorearrangement: Quantified Excited State Kinetics and Regiospecificity

In a foundational study of the di-π-methane rearrangement, the parent compound 1,1,5,5-tetraphenyl-3,3-dimethyl-1,4-pentadiene served as the baseline for assessing substituent effects. The introduction of cyano groups yielded derivatives with quantifiable differences in quantum yield and excited state rate constants. [1]

Excited-State Kinetics
Class-level
Parent tetraphenyl: decay 1.8 × 10⁷ s⁻¹
Dicyano derivative: 2.2 × 10⁷ s⁻¹ (1.2× faster); tetracyano: 3.3 × 10⁷ s⁻¹ (1.8× faster)
Scaffold essential for probing substituent effects on photochemical kinetics
Based on tetraphenyl-substituted derivatives; verify with simpler analogs
Photochemistry Di-π-methane Rearrangement Excited State Kinetics

3,3-Dimethyl-1,4-pentadiene Procurement: Validated Research and Industrial Use Cases


Synthesis of Defined Cyclocopolymers for Specialty Materials

Based on its demonstrated ability to form alternating cyclocopolymers with acrylonitrile in the presence of Lewis acids [1], 3,3-dimethyl-1,4-pentadiene is a strategic monomer for developing new polymeric materials with controlled architecture. Its gem-dimethyl group introduces a specific steric and solubility profile that differentiates it from other diene monomers like divinyl ether, enabling the fine-tuning of polymer properties for applications in membranes or specialty coatings.

Fundamental Studies in Heterogeneous Catalysis Kinetics

The compound's utility as a diagnostic probe for elucidating diffusion-control mechanisms in hydrogenation is well-documented [1]. Its sterically demanding gem-dimethyl group makes it an ideal model compound for characterizing new porous catalysts and validating reactor models. Researchers developing or optimizing industrial hydrogenation processes for complex feedstocks can use this diene to benchmark catalyst performance under non-ideal, non-diffusion-limited conditions.

Precursor to Valuable Isomers via Selective Catalysis

The exclusive, nickel-catalyzed isomerization of 3,3-dimethyl-1,4-pentadiene to 2,3-dimethyl-1,4-pentadiene [1] provides a high-purity synthetic route to this isomer. This clean transformation is valuable for researchers requiring 2,3-dimethyl-1,4-pentadiene as a specific building block or intermediate, bypassing complex synthetic sequences and purification steps.

Photochemical Research into Di-π-methane Rearrangements

The 3,3-dimethyl-1,4-pentadiene core is the definitive scaffold for systematic investigations of the di-π-methane rearrangement, a key photochemical reaction for constructing strained cyclopropane rings. The quantitative data on how substituents modulate quantum yields and excited-state kinetics [1] makes this compound essential for photochemists seeking to rationally design and optimize light-driven synthetic routes to complex molecular architectures.

Application
Selection Property
Validation Focus
Defined Cyclocopolymers
Monomer steric profile and alternating tendency
Lewis acid-assisted copolymerization outcome
Heterogeneous Catalysis Studies
Diagnostic probe for diffusion control
Hydrogenation kinetics under steric constraints
Isomer Synthesis
Selective isomerization pathway
Catalyst compatibility and isomer purity
Photochemical Research
Core scaffold for di-π-methane rearrangement
Excited-state kinetics and quantum yield modulation

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